molecular formula C9H14 B14159755 Syn-Tricyclo[6.1.0.02,4]nonane CAS No. 81969-71-3

Syn-Tricyclo[6.1.0.02,4]nonane

Cat. No.: B14159755
CAS No.: 81969-71-3
M. Wt: 122.21 g/mol
InChI Key: UUVWYZVMXOZWNF-UHFFFAOYSA-N
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Description

Syn-Tricyclo[6.1.0.02,4]nonane is a polycyclic hydrocarbon with the molecular formula C9H14. It is characterized by its unique tricyclic structure, which includes three interconnected rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Syn-Tricyclo[6.1.0.02,4]nonane typically involves the cyclization of suitable precursors under specific conditions. One common method includes the oxidation of enantiopure bicyclo[3.3.1]nonane-2,6-dione using thallium(III) nitrate in methanol . This reaction yields the desired tricyclic structure through a series of oxidation and cyclization steps.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The scalability of the synthetic route would depend on the availability of starting materials and the efficiency of the cyclization process.

Chemical Reactions Analysis

Types of Reactions: Syn-Tricyclo[6.1.0.02,4]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the tricyclic framework.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include diketones, reduced hydrocarbons, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Syn-Tricyclo[6.1.0.02,4]nonane has several applications in scientific research:

Mechanism of Action

The mechanism by which Syn-Tricyclo[6.1.0.02,4]nonane exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s tricyclic structure facilitates the formation of stable diketone intermediates. The molecular targets and pathways involved in these reactions are influenced by the compound’s ability to stabilize transition states and intermediates through its rigid framework .

Comparison with Similar Compounds

Uniqueness: Syn-Tricyclo[6.1.0.02,4]nonane is unique due to its specific tricyclic structure, which imparts distinct chemical reactivity and stability. Its ability to undergo a variety of chemical reactions and form stable intermediates makes it valuable for synthetic applications and research.

Properties

CAS No.

81969-71-3

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

tricyclo[6.1.0.02,4]nonane

InChI

InChI=1S/C9H14/c1-2-6-4-8(6)9-5-7(9)3-1/h6-9H,1-5H2

InChI Key

UUVWYZVMXOZWNF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC2C3CC3C1

Origin of Product

United States

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